molecular formula C8H19N B1465210 (2,2-Dimethylbutyl)(ethyl)amine CAS No. 1199778-16-9

(2,2-Dimethylbutyl)(ethyl)amine

Cat. No.: B1465210
CAS No.: 1199778-16-9
M. Wt: 129.24 g/mol
InChI Key: SBRBPFHRQPLPLX-UHFFFAOYSA-N
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Description

“(2,2-Dimethylbutyl)(ethyl)amine” is an organic compound with the molecular formula C8H19N. It contains a total of 32 bonds, including 10 non-H bonds and 6 rotatable bonds .


Synthesis Analysis

The synthesis of amines like “this compound” can involve various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia or other amines . A more specific method for synthesizing amines involves bromizing thiofuran at low temperature to obtain 2-bromo thiophene, carrying out Grignard reaction on the 2-bromo thiophene and magnesium chips .


Molecular Structure Analysis

The nitrogen atom in most amines is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .


Chemical Reactions Analysis

Amines can undergo various chemical reactions. For example, they can participate in SN2 reactions of alkyl halides, ammonia, and other amines . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Physical And Chemical Properties Analysis

Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . If there is only one carbon-containing group (such as in the molecule CH3NH2), then that amine is considered primary .

Scientific Research Applications

  • Synthesis of Amino Epoxyesters and Amino Ester Peroxides

  • Formation of Intermolecular Hydrogen-Bonded Dimers

    • (Wash, Maverick, Chiefari, & Lightner, 1997): Explores the molecular recognition and formation of intermolecularly hydrogen-bonded dimers involving amine and carboxylic acid groups.
  • One-Pot Synthesis of Pyrrolidine-Carbonitriles

    • (D’hooghe, Van Driessche, & Kimpe, 2009): Details the environmentally benign synthesis of 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles using primary amines.
  • Ring Transformations in Heterocyclic Compounds

  • Amide Formation Mechanisms for Bioconjugation

    • (Nakajima & Ikada, 1995): Studies the mechanism of amide formation in bioconjugation processes involving carboxylic acid and amines.
  • Bioconjugation Reactions for Carboxylated Peptide Substrates

    • (Totaro et al., 2016): Presents a systematic investigation of bioconjugation reactions, identifying conditions and side reactions in the process.
  • Dissipation of Herbicides in Soil

    • (Wilson, Geronimo, & Armbruster, 1997): Discusses the dissipation rates of herbicides in soil, including those formulated with amine salts.
  • Synthesis of Heterocyclic Compounds

    • (Soršak, Sinur, Golič, & Stanovnik, 1995): Describes the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and some fused heterocyclic systems using amines.
  • Synthesis of Imidazolecarboxylates

    • (Helal & Lucas, 2002): Demonstrates the synthesis of 1-alkyl-4-imidazolecarboxylates using primary amines.
  • Carbon Dioxide Capture Performance

    • (Singto et al., 2016): Studies the effects of chemical structure of amines on CO2 capture performance, including equilibrium solubility and cyclic capacity.

Mechanism of Action

Safety and Hazards

The safety and hazards of amines like “(2,2-Dimethylbutyl)(ethyl)amine” can vary. For example, some amines are classified as flammable liquids . They can also cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

The future directions of amines like “(2,2-Dimethylbutyl)(ethyl)amine” can involve their use in various fields. For example, in medicinal chemistry, amines can be used to synthesize new bioactive compounds . They can also be used in the synthesis of multifunctional targets .

Properties

IUPAC Name

N-ethyl-2,2-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-5-8(3,4)7-9-6-2/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRBPFHRQPLPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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